2-Chloro-1-(4-chloropyridin-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRGSAICBYKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 2 Chloro 1 4 Chloropyridin 2 Yl Ethanone
Precursor Synthesis Strategies and Derivatization Approaches
The synthesis of the target compound is fundamentally dependent on the successful preparation of its immediate precursor, 1-(4-chloropyridin-2-yl)ethanone (B1367330). This involves both the assembly of the acetylpyridine backbone and the specific functionalization of the pyridine (B92270) ring with a chloro substituent at the 4-position.
Synthesis of 1-(4-chloropyridin-2-yl)ethanone
A robust and frequently utilized method for synthesizing 1-(4-chloropyridin-2-yl)ethanone involves a two-step sequence starting from a suitable 4-chloropyridine (B1293800) derivative. A common and effective precursor is 4-chloro-pyridine-2-carbonitrile.
Preparation of 4-chloro-pyridine-2-carbonitrile : This intermediate can be synthesized from 4-chloropyridine N-oxide. The N-oxide is treated with trimethylsilyl (B98337) cyanide, or a combination of reagents like triethylamine (B128534) and trifluoroacetic anhydride, to introduce the nitrile group at the 2-position of the pyridine ring. nih.gov
Grignard Reaction : The 4-chloro-pyridine-2-carbonitrile then undergoes a Grignard reaction. researchgate.netmdpi.com It is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt after the initial addition.
Hydrolysis : The reaction mixture is subsequently quenched with an aqueous acid (acidic workup). This hydrolysis step converts the intermediate imine into the desired ketone, 1-(4-chloropyridin-2-yl)ethanone. mdpi.com The cyano group is effectively transformed into an acetyl group through this sequence. tandfonline.com
Functionalization of the Pyridine Ring Moiety
The introduction of the chlorine atom at the 4-position of the pyridine ring is a critical derivatization step that can be achieved through several routes, often starting from more readily available pyridine compounds.
From Pyridine : Direct chlorination of pyridine can be challenging due to the deactivation of the ring and potential for side reactions. patsnap.com However, methods exist where pyridine reacts with chlorinating agents like thionyl chloride or phosphorus oxychloride under specific temperature conditions to yield 4-chloropyridine hydrochloride. patsnap.comgoogle.com
From 4-Hydroxypyridine (B47283) : A common and high-yielding method involves the conversion of the hydroxyl group of 4-hydroxypyridine to a chlorine atom using reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). nih.gov
From N-Oxide Derivatives : Pyridine N-oxides are versatile intermediates for functionalization. For instance, 2-methyl-4-nitropyridine-N-oxide can be converted to 4-chloro-2-methylpyridine (B118027) through reaction with hydrochloric acid followed by deoxygenation with phosphorus trichloride. patsnap.com This places the chloro group at the 4-position, which can then be carried through subsequent synthetic steps. Similarly, 4-nitropyridine (B72724) N-oxide can react with PCl₃ to replace the nitro group with a chlorine atom while also removing the N-oxide oxygen. nih.gov
The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. nih.govpatsnap.com
Alpha-Chlorination Techniques for Ketone Derivatives
The final step in the synthesis of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone is the selective chlorination of the methyl group adjacent to the carbonyl, known as alpha-chlorination. Various techniques have been developed for this transformation.
Direct Chlorination Methods
The classical approach to alpha-chlorination involves the use of elemental chlorine (Cl₂ gas). google.com This reaction is typically initiated under acidic conditions or by exposure to light. The mechanism proceeds through the formation of an enol or enolate intermediate, which then attacks the chlorine molecule. While direct, this method can be difficult to control and may lead to the formation of polychlorinated byproducts, reducing the yield of the desired monochlorinated product. google.comelectronicsandbooks.com
Reagent-Based Alpha-Halogenation Strategies (e.g., using thionyl chloride)
To improve selectivity and work under milder conditions, a variety of chlorinating reagents have been developed. These reagents act as electrophilic chlorine ("Cl+") sources.
Sulfuryl Chloride (SO₂Cl₂) : This is a common and effective reagent for the alpha-chlorination of ketones. researchgate.netelectronicsandbooks.comlookchem.com It often provides better selectivity for monochlorination compared to chlorine gas, although reaction conditions must be carefully controlled to prevent dichlorination.
N-Chlorosuccinimide (NCS) : NCS is a widely used solid reagent that is easier to handle than gaseous chlorine or liquid sulfuryl chloride. mdpi.comtandfonline.comorganic-chemistry.org It is often used in conjunction with an acid or radical initiator to achieve efficient alpha-chlorination of various ketones and 1,3-dicarbonyl compounds. mdpi.comtandfonline.comorganic-chemistry.orgacs.org
Thionyl Chloride (SOCl₂) : While primarily known for converting carboxylic acids to acid chlorides masterorganicchemistry.com and alcohols to alkyl chlorides masterorganicchemistry.com, thionyl chloride has been reported as a chlorinating agent for ketones. However, it is highly toxic and can lead to dichlorinated products. google.com Modern methods often favor other reagents for better selectivity and safety.
Other Sulfonyl Chlorides : Other reagents like p-toluenesulfonyl chloride can also serve as a source of electrophilic chlorine for the alpha-chlorination of ketone enolates. pitt.edu
Other Reagents : A range of other reagents can accomplish this transformation, including trichloroisocyanuric acid and copper(II) chloride. organic-chemistry.orgpitt.edu
Interactive Table: Common Reagents for Alpha-Chlorination of Ketones
| Reagent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Sulfuryl Chloride | SO₂Cl₂ | Inert solvent (e.g., CH₂Cl₂) | Effective, but can lead to dichlorination if not controlled. electronicsandbooks.comlookchem.com |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Inert solvent, often with catalyst (e.g., p-TSA) or initiator. researchgate.nettandfonline.com | Solid, easy to handle, generally good selectivity for monochlorination. tandfonline.comorganic-chemistry.org |
| Thionyl Chloride | SOCl₂ | Methanol (B129727), SO₂ | Known but less common for this purpose; toxic and can yield byproducts. google.com |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | Requires strong base (e.g., LDA) to form enolate first. pitt.edu | Acts as a "Cl+" source for pre-formed enolates. pitt.edu |
| Trichloroisocyanuric Acid | C₃Cl₃N₃O₃ | Inert solvent | A stable, solid source of electrophilic chlorine. organic-chemistry.orgpitt.edu |
Optimization of Reaction Conditions and Yields
Achieving a high yield of the desired this compound requires careful optimization of the alpha-chlorination step. The primary challenge is to ensure selective monochlorination at the alpha-position without further reaction or side reactions on the pyridine ring.
Key optimization parameters include:
Choice of Reagent : As detailed above, reagents like NCS often provide better control and higher yields of the monochlorinated product compared to harsher reagents like Cl₂ gas. tandfonline.comgoogle.com
Stoichiometry : Using a slight excess or a 1:1 molar ratio of the ketone to the chlorinating agent is crucial to minimize the formation of α,α-dichloro ketones.
Solvent and Additives : The choice of solvent can influence reaction rates and selectivity. For reactions with sulfuryl chloride, the addition of methanol has been shown to dramatically improve the selectivity for monochlorination by reacting with the HCl byproduct. electronicsandbooks.comlookchem.com
Catalysis : For less reactive ketones or milder reagents like NCS, catalysts are often employed. These can range from simple acids (like p-toluenesulfonic acid) to organocatalysts that can even induce enantioselectivity in the chlorination. nih.govnih.gov
Temperature Control : Alpha-halogenation reactions can be exothermic. Maintaining a controlled temperature (often at or below room temperature) is essential to prevent runaway reactions and the formation of undesired byproducts.
For instance, the chlorination of cyclohexanone (B45756) with sulfuryl chloride in various solvents leads to mixtures of mono- and dichlorinated products. However, carrying out the reaction in the presence of methanol affords the monochlorinated product in high yield. electronicsandbooks.comlookchem.com Similarly, generating a kinetic enolate of a ketone at low temperatures (-78 °C) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before adding the chlorinating agent can provide excellent control and high yields of the monochlorinated product at the less substituted position. pitt.edu
Multi-Step Synthetic Protocols and Sequential Transformations
A documented method for the preparation of this compound involves a sequential transformation starting from 2,4-dichloropyridine (B17371). The initial step is a halogen-metal exchange reaction, followed by acylation.
The process begins with the dissolution of 2,4-dichloropyridine in an appropriate solvent system, typically a mixture of toluene (B28343) and tetrahydrofuran (B95107) (THF), under an inert atmosphere of nitrogen. This solution is then cooled to a significantly low temperature, approximately -70 °C. To this cooled solution, a solution of n-butyllithium in hexanes is added dropwise, ensuring the temperature is maintained below -65 °C. This step is crucial for the selective lithiation at the 2-position of the pyridine ring. The reaction mixture is stirred at this low temperature for a period of time to ensure the completion of the halogen-metal exchange.
Following the formation of the lithiated intermediate, a solution of 2-chloro-N-methoxy-N-methylacetamide in THF is added dropwise, again maintaining a reaction temperature below -65 °C. This introduces the acetyl group, which upon workup, will form the ethanone (B97240) moiety of the target compound. After the addition is complete, the reaction is allowed to proceed at this temperature for a set duration before being quenched. The quenching is typically achieved by the addition of an aqueous solution of ammonium (B1175870) chloride. The mixture is then allowed to warm to ambient temperature.
Isolation and Purification Methodologies in Academic Contexts
The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. Standard laboratory techniques such as chromatographic separation and recrystallization are employed.
Following the initial aqueous workup and extraction with an organic solvent like ethyl acetate (B1210297), the resulting crude product is subjected to column chromatography for purification. This technique separates the target compound from unreacted starting materials and byproducts based on differential adsorption to a stationary phase.
A common stationary phase used for this purification is silica (B1680970) gel. The crude material is loaded onto the column, and the separation is achieved by eluting with a solvent system of increasing polarity. A typical mobile phase for the purification of this compound is a gradient of ethyl acetate in heptane. The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.
While specific details on the recrystallization of this compound are not extensively documented in the available literature, this technique is a standard method for further purifying solid organic compounds. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1 4 Chloropyridin 2 Yl Ethanone
Reactions Involving the Alpha-Chloro Ketone Moiety
The α-chloro ketone group is a key feature of the molecule, characterized by two primary sites of reactivity: the α-carbon atom bearing a chlorine atom, and the carbonyl carbon. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon, making it highly susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions at the Alpha-Carbon
The carbon atom attached to the chlorine is a strong electrophilic site. Nucleophiles readily attack this carbon, displacing the chloride ion in a classic SN2 reaction. This reactivity is a cornerstone of the synthetic utility of α-haloketones. nih.gov
It is anticipated that 2-Chloro-1-(4-chloropyridin-2-yl)ethanone will react with various oxygen nucleophiles. For instance, hydrolysis with water would yield the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-chloropyridin-2-yl)ethanone. Similarly, reaction with alcohols, such as methanol (B129727) or ethanol, in the presence of a base would lead to the formation of α-alkoxy ketones. The synthesis of related α-haloketones like 2-chloro-1-(3-hydroxyphenyl)ethanone is well-documented, highlighting the stability and importance of this class of compounds. nih.gov In some cases, with strong alkoxide bases, a competing reaction known as the Favorskii rearrangement can occur, although this is more common with α-haloketones that have an enolizable proton on the other side of the carbonyl group. chempanda.com
The reaction of α-chloro ketones with nitrogen nucleophiles like primary and secondary amines is a fundamental transformation that typically yields α-amino ketones. These reactions are crucial in the synthesis of various nitrogen-containing compounds and pharmaceutical intermediates. researchgate.net For example, the reaction of 2-chloroquinoxaline (B48734) with anilines proceeds via a bimolecular aromatic nucleophilic substitution (SNAr) mechanism, a process that shares mechanistic similarities with the substitution at the α-carbon of the target molecule. researchgate.net
A particularly significant reaction involving both nitrogen and sulfur nucleophiles is the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-haloketone condenses with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry. nih.govnih.govnih.gov It is therefore highly probable that this compound would react with thioamides to produce 2-amino-4-(4-chloropyridin-2-yl)thiazole derivatives.
Sulfur nucleophiles are generally excellent nucleophiles and react readily with α-chloro ketones. Thiols (R-SH) and thiolate anions (R-S⁻) will attack the α-carbon to displace the chloride and form α-thio ketones. This reactivity is enhanced by the electrophilicity of the α-carbon. nih.gov
A classic example of this reactivity is the reaction with thiourea (B124793). This reaction proceeds via the Hantzsch thiazole synthesis pathway to yield 2-aminothiazole (B372263) derivatives. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea demonstrates the formation of a thione, showcasing the reactivity of a chloro-substituted heterocycle with a sulfur nucleophile. mdpi.com This suggests that this compound would readily react with thiourea to form 2-amino-4-(4-chloropyridin-2-yl)thiazole.
Carbonyl Group Reactivity
The carbonyl group itself is an electrophilic center and can undergo a variety of addition reactions.
The ketone functional group in this compound can be selectively reduced to a secondary alcohol, yielding 2-chloro-1-(4-chloropyridin-2-yl)ethanol. This is a common and predictable transformation. Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this purpose, as it is a mild reducing agent that typically does not affect the chloro substituents on the aromatic ring or the α-carbon. youtube.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com
Studies on structurally similar compounds, such as 2-chloro-1-(2,4-dichlorophenyl) ethanone (B97240), have demonstrated the feasibility of this reduction using both chemical and biological methods. Biocatalytic reductions using ketoreductase enzymes are also highly effective, often providing high yields and excellent enantioselectivity. achemblock.comnih.gov
Table 1: Examples of Reduction of Analogous α-Chloro Ketones
| Substrate | Reducing Agent/Catalyst | Solvent/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-1-(2,4-dichlorophenyl) ethanone | Recombinant E. coli expressing ketoreductase LK08, Isopropanol | pH, temp optimized | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol | >99% conversion | >99% | achemblock.com |
| 2,2′,4′-trichloroacetophenone | Sodium Borohydride (NaBH₄) | THF, with CaCl₂ or LaCl₃ | 1-(2,4-dichlorophenyl)-2-chloroethanol | High | Not specified | nih.gov |
| 2-chloro-1-(3-chlorophenyl)ethanone | Resting cells of Candida ontarioensis | Substrate: 10 g/L | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.0% | 99.9% | youtube.com |
Condensation Reactions
The α-chloroacetyl group in this compound is a key functional group that readily participates in condensation reactions with various nucleophiles. These reactions are fundamental in the construction of fused heterocyclic systems.
A significant application of this reactivity is in the synthesis of imidazo[1,2-a]pyridines. The reaction of this compound with substituted 2-aminopyridines proceeds via an initial N-alkylation to form a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization through condensation between the endocyclic nitrogen and the carbonyl group, followed by dehydration, yields the corresponding 3-(4-chloropyridin-2-yl)imidazo[1,2-a]pyridine derivatives. This transformation is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
While specific data for the reaction of this compound is not extensively documented in publicly available literature, the general reaction scheme with 2-aminopyridines is a well-established synthetic route. nih.gov
Table 1: Representative Condensation Reaction for Imidazo[1,2-a]pyridine (B132010) Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Aminopyridine (B139424) | 3-(4-Chloropyridin-2-yl)imidazo[1,2-a]pyridine | Heteroannulation |
Rearrangement Reactions
The α-halo ketone functionality within this compound makes it a potential substrate for the Favorskii rearrangement. This base-catalyzed rearrangement of α-halo ketones typically leads to the formation of carboxylic acid derivatives, such as esters or amides, through a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comadichemistry.comnumberanalytics.comnumberanalytics.com
In the context of this compound, treatment with a base, such as an alkoxide (e.g., sodium ethoxide), would be expected to initiate the rearrangement. The proposed mechanism involves the deprotonation of the α'-carbon (the carbon of the pyridine (B92270) ring adjacent to the carbonyl group) to form an enolate. This enolate would then undergo intramolecular nucleophilic substitution to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by the alkoxide on the carbonyl carbon of the cyclopropanone, followed by ring-opening, would yield a more stable carbanionic intermediate, which upon protonation would give the final rearranged ester product. The regioselectivity of the ring-opening is generally governed by the formation of the more stable carbanion.
Reactions of the Chloropyridine Ring System
The 4-chloropyridine (B1293800) moiety of the title compound is susceptible to a variety of transformations, primarily involving the substitution of the chlorine atom at the C4 position.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. stackexchange.comyoutube.comvaia.com This activation is more pronounced at the 2- and 4-positions compared to the 3-position. Consequently, this compound can react with various nucleophiles to displace the 4-chloro substituent.
Common nucleophiles employed in these reactions include amines and alkoxides. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding 4-aminopyridine (B3432731) derivatives. researchgate.net Similarly, treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, results in the formation of 4-alkoxypyridines. bath.ac.uklibretexts.org The reaction typically proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C4 position, and the negative charge is delocalized onto the pyridine nitrogen. Subsequent elimination of the chloride ion restores the aromaticity of the ring. stackexchange.comyoutube.com Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. researchgate.net
Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Chloropyridines
| Nucleophile | Product Type | General Conditions |
| Primary/Secondary Amines | 4-Aminopyridines | Heating, often in a suitable solvent researchgate.net |
| Alkoxides | 4-Alkoxypyridines | Base (e.g., NaH) in the corresponding alcohol bath.ac.uklibretexts.org |
| Thiols | 4-Thioetherpyridines | Base (e.g., NaH) in an inert solvent |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The 4-chloro substituent on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki coupling reaction of 4-chloropyridines with arylboronic acids is a powerful method for the synthesis of 4-arylpyridines. While 2-chloropyridines often give excellent yields, 4-chloropyridines can also be successfully coupled to provide moderate to good yields of the desired biaryl products. thieme-connect.comacs.orgresearchgate.net These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands. rsc.org
Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the 4-position of the pyridine ring and a terminal alkyne. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The reactivity of chloropyridines in Sonogashira coupling is generally lower than that of the corresponding bromo or iodo derivatives. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This reaction can be applied to 4-chloropyridines to introduce a variety of primary and secondary amine substituents at the 4-position. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgcapes.gov.br The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance.
Table 3: Overview of Cross-Coupling Reactions on 4-Chloropyridines
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |
| Suzuki Coupling | Arylboronic acid | 4-Arylpyridine | Pd catalyst (e.g., Pd(PPh3)4), base thieme-connect.com |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynylpyridine | Pd catalyst, Cu(I) co-catalyst, base wikipedia.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine | 4-Aminopyridine | Pd catalyst, phosphine ligand, base nih.govwikipedia.org |
Electrophilic Aromatic Substitution (where applicable)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced by the presence of the electron-withdrawing chloro and acetyl groups in this compound. Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be difficult and require harsh reaction conditions. If substitution were to occur, it would most likely take place at the C3 or C5 positions, which are the least deactivated positions in the pyridine ring. However, specific studies on the electrophilic aromatic substitution of this compound are not reported in the literature.
Chemo- and Regioselectivity in Reactions of the Compound
The presence of two distinct reactive sites in this compound—the α-chloroacetyl group and the 4-chloropyridine ring—raises important questions of chemo- and regioselectivity. The outcome of a reaction will depend on the nature of the reagent and the reaction conditions employed.
Chemoselectivity:
The competition between reaction at the α-chloroacetyl group and the 4-chloropyridine ring is a key consideration.
Reaction with Nucleophiles: Strong, hard nucleophiles are more likely to attack the electrophilic carbonyl carbon of the α-chloroacetyl group or participate in an SN2 reaction at the adjacent methylene (B1212753) carbon. Softer nucleophiles, under appropriate conditions, may favor nucleophilic aromatic substitution at the C4 position of the pyridine ring. For instance, the reaction with aminopyridines leading to imidazo[1,2-a]pyridines demonstrates initial attack at the α-chloro position. In contrast, reactions specifically targeting the 4-position with amines or alkoxides under SNAr conditions highlight the reactivity of the chloropyridine ring.
Regioselectivity:
In the Pyridine Ring: For reactions involving the pyridine ring, the primary site of reactivity is the C4 position due to the activating effect of the nitrogen atom for nucleophilic attack. Electrophilic attack, if forced, would be directed to the C3 or C5 positions.
In the α-Chloroacetyl Group: In reactions like the Favorskii rearrangement, the regioselectivity of the cyclopropanone ring opening is determined by the stability of the resulting carbanion. In the case of this compound, the opening would likely occur to place the negative charge away from the electron-withdrawing pyridine ring, if sterically feasible.
Controlling the chemo- and regioselectivity is crucial for the synthetic utility of this compound as a building block. By careful choice of reagents, catalysts, and reaction conditions, it is possible to selectively functionalize either the side chain or the pyridine ring, thus enabling the synthesis of a wide array of complex molecules.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies for the specific compound this compound are not extensively documented in publicly available literature. However, the mechanistic pathways can be reliably inferred from well-established reactions of analogous α-haloketones, particularly those bearing a pyridinyl moiety. The key transformations of this compound often involve its reaction with nucleophiles, leading to the formation of important heterocyclic scaffolds such as thiazoles and imidazopyridines.
One of the most significant reactions of α-haloketones is the Hantzsch thiazole synthesis, which involves the condensation with a thioamide. nih.govresearchgate.netyoutube.comorganic-chemistry.orgscribd.comasianpubs.org In this reaction, the sulfur atom of the thioamide acts as the initial nucleophile, attacking the α-carbon and displacing the chloride ion in an SN2 fashion. This is followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
Another crucial transformation is the synthesis of imidazo[1,2-a]pyridines through the reaction of an α-haloketone with a 2-aminopyridine derivative. researchgate.netnih.govorganic-chemistry.orgresearchgate.netrsc.org The initial step is the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the ketone, leading to the formation of an intermediate that subsequently undergoes cyclization and dehydration to yield the fused bicyclic system.
The following tables outline the proposed mechanistic steps for these key transformations based on established chemical principles.
Table 1: Proposed Mechanism for Hantzsch Thiazole Synthesis
| Step | Description | Intermediate Structure |
| 1 | Nucleophilic Attack: The sulfur atom of the thioamide attacks the electrophilic α-carbon of this compound. | Acylic thioether intermediate |
| 2 | Proton Transfer: A proton is transferred from the nitrogen of the thioamide to the carbonyl oxygen, facilitating enolization. | Enol intermediate |
| 3 | Cyclization: The enol oxygen attacks the carbon of the protonated thioamide, or the amino group attacks the carbonyl carbon, leading to a five-membered ring intermediate (a hydroxythiazoline derivative). | Hydroxythiazoline intermediate |
| 4 | Dehydration: Elimination of a water molecule from the hydroxythiazoline intermediate results in the formation of the aromatic thiazole ring. | Substituted thiazole product |
Table 2: Proposed Mechanism for Imidazo[1,2-a]pyridine Synthesis
| Step | Description | Intermediate Structure |
| 1 | Nucleophilic Attack: The endocyclic nitrogen of 2-aminopyridine attacks the α-carbon of this compound. | Pyridinium salt intermediate |
| 2 | Proton Transfer: A base removes a proton from the exocyclic amino group, forming a neutral intermediate. | N-substituted aminopyridine |
| 3 | Cyclization: The exocyclic amino group attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring. | Dihydro-imidazo[1,2-a]pyridine intermediate |
| 4 | Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the aromatic imidazo[1,2-a]pyridine system. | Substituted imidazo[1,2-a]pyridine product |
These proposed mechanisms are consistent with the general understanding of the reactivity of α-haloketones and their utility in heterocyclic synthesis. The electron-withdrawing nature of the 4-chloropyridin-2-yl group is expected to enhance the electrophilicity of the α-carbon, thereby facilitating the initial nucleophilic attack in both synthetic routes. Kinetic studies on analogous systems have shown that these reactions are often second order, depending on the concentrations of both the α-haloketone and the nucleophile, which supports the proposed bimolecular nature of the initial step. researchgate.net The specific reaction conditions, such as the choice of solvent and base, can influence the reaction rates and the stability of the intermediates.
Application As a Building Block and Synthetic Intermediate in Complex Molecule Synthesis
Precursor for Advanced Heterocyclic Scaffolds
The inherent reactivity of 2-chloro-1-(4-chloropyridin-2-yl)ethanone, particularly the electrophilic nature of the carbonyl carbon and the carbon bearing the α-chloro group, allows for its use in various cyclization and condensation reactions. This makes it a valuable starting material for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net
Imidazopyridines are a class of bicyclic heterocycles recognized as "privileged structures" in medicinal chemistry due to their presence in numerous therapeutic agents. nih.gove3s-conferences.org The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, for instance, is frequently achieved through the Tschitschibabin reaction. e3s-conferences.org This reaction involves the condensation of a 2-aminopyridine (B139424) with an α-halogenated carbonyl compound. e3s-conferences.org
In this context, this compound serves as an ideal α-haloketone component. The reaction mechanism proceeds in two main steps:
N-Alkylation: The initial step is the formation of a pyridinium (B92312) salt intermediate through the reaction of the 2-aminopyridine with the α-chloro ketone. e3s-conferences.org
Intramolecular Cyclization: The intermediate then undergoes an in-situ cyclization, followed by dehydration, to yield the final imidazo[1,2-a]pyridine derivative. e3s-conferences.org
The use of this compound in this synthesis directly incorporates a 4-chloropyridin-2-yl moiety onto the imidazopyridine core, providing a handle for further functionalization. Various synthetic methods, including copper-catalyzed reactions and multi-component approaches, have been developed to improve the efficiency and scope of this transformation. nih.govresearchgate.net
Table 1: Synthesis of Imidazo[1,2-a]pyridines using α-Haloketones
| Reactant A | Reactant B | Reaction Type | Resulting Scaffold | Ref |
|---|---|---|---|---|
| 2-Aminopyridine | α-Halogenated Carbonyl Compound | Tschitschibabin Reaction | Imidazo[1,2-a]pyridine | e3s-conferences.org |
| 2-Aminopyridine Derivatives | β-Keto-α-diazo Compounds | Copper-Catalyzed Annulation | 2-Aryl-imidazo[1,2-a]pyridines | researchgate.net |
The fused heterocyclic systems of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and the isomeric 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles are of significant interest due to their diverse biological activities. niscpr.res.in A common and effective route to these scaffolds involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-haloacetophenones. niscpr.res.insci-hub.se
This compound functions as the α-haloacetophenone component in this synthesis. The reaction typically proceeds by refluxing the triazole-thiol and the α-chloro ketone in a suitable solvent like ethanol. sci-hub.senih.gov The triazole, with its amino and mercapto groups, acts as a binucleophile, leading to the formation of the condensed ring system. sci-hub.se The reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) with this compound would yield a 3-(4-chloropyridin-2-yl)-substituted-7H- nih.govniscpr.res.innih.govtriazolo[3,4-b] achemblock.comniscpr.res.innih.govthiadiazine.
This synthetic strategy has been widely employed to create libraries of these fused heterocycles for various screening purposes. niscpr.res.innih.gov
Table 2: General Synthesis of Triazolothiadiazines
| Reactant A | Reactant B | Reaction Condition | Product | Ref |
|---|---|---|---|---|
| 4-Amino-1,2,4-triazole-3-thiol | α-Haloacetophenone | Reflux in Ethanol | Triazolothiadiazine | sci-hub.se |
| 4-Amino-3-mercapto-1,2,4-triazole | 2-Bromo-1,4-naphthoquinone | Ethanol | Naphtho[1,2-e] nih.govniscpr.res.innih.govtriazolo[3,4-b] achemblock.comniscpr.res.innih.govthiadiazin-5-one | nih.gov |
Naphthyridines, also known as pyridopyridines, are isomeric diazanaphthalene compounds that form the core of many biologically active molecules. mdpi.com The synthesis of naphthyridine frameworks can be achieved through various cyclization strategies, often starting from a pre-functionalized pyridine (B92270) ring. nih.gov
For the synthesis of 1,6-naphthyridin-2(1H)-ones, a common precursor is a 4-aminonicotinic acid derivative or a related compound. mdpi.com While not a direct one-step precursor, this compound can be envisioned as a starting material for elaboration into a suitable intermediate for naphthyridine synthesis. The chloro-substituent on the pyridine ring can be displaced by an amino group via nucleophilic aromatic substitution. nih.gov The α-chloro ketone moiety can then be transformed through various reactions to build the second fused ring. For example, it could be converted into a malonate derivative which can then undergo intramolecular condensation to form the naphthyridine ring system. mdpi.com
Role in the Asymmetric Synthesis of Chiral Pyridylalkylamines
Chiral amines are crucial building blocks in the pharmaceutical industry. The development of asymmetric methods to synthesize these compounds is a key area of research. α-Chloro ketones like this compound can be precursors to chiral molecules through stereoselective transformations.
One such transformation involves the reaction of α-chloro N-sulfinyl ketimines with Grignard reagents. rsc.org This process can generate chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereomeric and enantiomeric excess. The α-chloro N-sulfinyl ketimine intermediate would first be synthesized from this compound. The subsequent addition of a Grignard reagent leads to the formation of a chiral aziridine, which can then be further elaborated into chiral pyridylalkylamines. The stereochemical outcome of the Grignard addition is influenced by the coordinating ability of the α-chloro atom. rsc.org
Intermediate for Compounds with Diverse Organic Frameworks
The utility of this compound extends beyond the synthesis of specific fused systems to its role as a versatile intermediate for a wide range of organic frameworks. nih.govnih.gov Its electrophilic centers allow for reactions with various nucleophiles, leading to the construction of diverse molecular scaffolds.
For example, α-chloroacetyl derivatives are used in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. nih.govresearchgate.net The reaction of this compound with a 2-mercaptonicotinonitrile (B1308631) derivative in the presence of a base like sodium ethoxide would proceed via initial S-alkylation followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to afford a highly substituted thieno[2,3-b]pyridine. This demonstrates how the compound can be used to link the 4-chloropyridine (B1293800) unit to other complex heterocyclic systems. nih.gov
Utility in the Construction of Polyfunctionalized Pyridine Derivatives
The structure of this compound offers multiple sites for chemical modification, making it an excellent starting point for creating polyfunctionalized pyridine derivatives. achemblock.come3s-conferences.org The three primary reactive sites are:
The α-Chloro Group: This is a reactive electrophilic site, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of various functional groups. nih.gov
The Ketone Carbonyl Group: The carbonyl group can undergo numerous transformations, including reduction to an alcohol, reductive amination to an amine, or reaction with organometallic reagents to form tertiary alcohols.
The C4-Chloro Group on the Pyridine Ring: This chlorine atom can be substituted via nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups at this position. researchgate.net
By strategically manipulating these reactive sites, a vast library of complex pyridine derivatives can be synthesized from this single, versatile building block.
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level view of a molecule's structure. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a precise map of the molecular connectivity can be constructed.
The ¹H NMR spectrum of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the chloromethyl group will resonate at characteristic chemical shifts, influenced by their local electronic environments.
Based on the analysis of structurally similar compounds, the following proton signals are predicted:
A singlet for the two protons of the chloromethyl group (-CH₂Cl), expected to appear in the downfield region due to the deshielding effect of the adjacent carbonyl and chlorine atom.
Three distinct signals in the aromatic region corresponding to the three protons on the 4-chloropyridine (B1293800) ring. The chemical shifts and coupling patterns of these protons will be dictated by their positions relative to the nitrogen atom and the chlorine substituent.
| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| -CH₂Cl | 4.5 - 5.0 | Singlet (s) | N/A |
| Pyridine-H (ortho to N) | 8.5 - 8.7 | Doublet (d) | ~5 |
| Pyridine-H (meta to N) | 7.8 - 8.0 | Doublet of doublets (dd) | ~5, ~2 |
| Pyridine-H (para to N) | 7.4 - 7.6 | Doublet (d) | ~2 |
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For this compound, a total of seven distinct carbon signals are expected.
The predicted chemical shifts are as follows:
A signal for the carbonyl carbon (C=O), which will be the most downfield signal due to its significant deshielding.
Five signals in the aromatic region corresponding to the five carbon atoms of the 4-chloropyridine ring.
A signal for the chloromethyl carbon (-CH₂Cl) in the aliphatic region.
| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 190 - 200 |
| Pyridine-C (ipso to C=O) | 150 - 155 |
| Pyridine-C (ortho to N) | 148 - 152 |
| Pyridine-C (para to N, ipso to Cl) | 140 - 145 |
| Pyridine-C (meta to N) | 125 - 130 |
| Pyridine-C (ortho to C=O) | 120 - 125 |
| -CH₂Cl | 45 - 50 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in confirming the coupling relationships between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
A strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹.
Absorption bands corresponding to the C-Cl stretching vibrations.
A series of bands in the aromatic region (around 1400-1600 cm⁻¹) due to the C=C and C=N stretching vibrations of the pyridine ring.
C-H stretching vibrations for both the aromatic and aliphatic protons.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | 1680 - 1720 | Strong |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Weak to Medium |
| C-H (Aliphatic) | 2850 - 3000 | Weak to Medium |
| C-Cl | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Key predicted fragmentation pathways include:
Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) to form a stable acylium ion.
Loss of CO: Fragmentation of the acylium ion with the loss of a neutral carbon monoxide molecule.
Cleavage of the pyridine ring: Further fragmentation of the pyridine-containing ions.
| Predicted Fragment Ion | Predicted m/z | Plausible Neutral Loss |
|---|---|---|
| [M]⁺ | 190/192/194 | - |
| [M - Cl]⁺ | 155/157 | •Cl |
| [M - CH₂Cl]⁺ | 141/143 | •CH₂Cl |
| [4-chloropyridine]⁺ | 113/115 | •COCH₂Cl |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized for producing ions from macromolecules or polar molecules, which can then be analyzed by a mass spectrometer. In the analysis of this compound, this technique would be employed to determine its molecular weight and to gain insights into its structural features through fragmentation analysis.
In a typical ESI-MS experiment, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, with a molecular formula of C₇H₅Cl₂NO, the expected molecular weight is approximately 190.02 g/mol . myskinrecipes.com In positive ion mode, the ESI-MS spectrum would be expected to show a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In this process, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions provide a fingerprint of the molecule's structure. While specific fragmentation data for this compound is not detailed in the available literature, typical fragmentation patterns for similar chloro-substituted pyridine derivatives would involve cleavages at the keto group and loss of the chloroacetyl side chain.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, typically to four or more decimal places.
For this compound, HRMS would be used to confirm its elemental formula, C₇H₅Cl₂NO. The exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. The presence of two chlorine atoms is a key isotopic signature, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This isotopic pattern would be clearly resolved in a high-resolution mass spectrum, providing definitive evidence for the number of chlorine atoms in the molecule.
The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)
The study of crystal packing reveals how individual molecules of this compound would be arranged in a crystal lattice. This arrangement is governed by various intermolecular forces. In the case of this compound, potential intermolecular interactions could include dipole-dipole interactions due to the polar carbonyl and C-Cl bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules.
Although this compound does not possess strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds might play a role in stabilizing the crystal structure. The chlorine atoms could also participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Bond Lengths and Angles Analysis
A detailed analysis of the X-ray diffraction data would provide precise measurements of the bond lengths and angles within the this compound molecule. For instance, the C=O bond of the ketone group is expected to have a length characteristic of a double bond, while the C-Cl bonds will have lengths typical for chlorinated organic compounds. The geometry of the pyridine ring, including its bond lengths and internal angles, would also be determined. Any deviations from standard values could indicate electronic effects of the substituents or strain within the molecule. This data is fundamental for a complete understanding of the molecule's chemical structure and reactivity.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This data is then used to determine the empirical formula of the substance, which can be compared to the theoretical composition to verify its purity and identity.
For this compound, with the molecular formula C₇H₅Cl₂NO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.
Theoretical Elemental Composition of C₇H₅Cl₂NO
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 44.26 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.66 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 37.31 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.37 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.42 |
| Total | | | | 190.03 | 100.00 |
Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the stoichiometric composition of the synthesized compound.
Computational and Theoretical Investigations of 2 Chloro 1 4 Chloropyridin 2 Yl Ethanone and Its Reactions
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 2-Chloro-1-(4-chloropyridin-2-yl)ethanone.
Geometry Optimization and Electronic Structure Calculations
A fundamental step in computational analysis is geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of atoms in the this compound molecule would be determined by finding the minimum energy conformation.
From the optimized geometry, a variety of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and behavior.
Table 1: Theoretical Electronic Properties Calculable for this compound
| Property | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Electronegativity | A measure of the tendency of the molecule to attract electrons. |
| Hardness | A measure of the molecule's resistance to change in its electron distribution. |
| Softness | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |
This table represents theoretical data that would be generated from DFT calculations.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. For related pyridine (B92270) derivatives, DFT calculations have shown good agreement between theoretical and experimental vibrational spectra nih.gov.
Reaction Pathway and Transition State Analysis
DFT can also be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state is used to calculate the activation energy of the reaction, providing insights into the reaction kinetics.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms, MD can reveal the different shapes (conformers) the molecule can adopt and the relative stabilities of these conformers. This is particularly useful for flexible molecules and can provide insights into how the molecule might interact with biological targets. Studies on other complex organic molecules have successfully used MD simulations to understand their stability and interactions nih.gov.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
While no specific QSRR studies for this compound were found, this methodology could be applied. QSRR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a series of related pyridine derivatives, various calculated molecular descriptors (such as those in Table 1) could be correlated with experimentally determined reaction rates to develop a predictive model for the reactivity of new, untested compounds in the series.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, particularly DFT, are capable of predicting spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C atoms can be calculated. These theoretical predictions can be a valuable tool in confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one. The accuracy of these predictions has been shown to be quite good for various organic molecules nanobioletters.com. Machine learning approaches are also emerging as powerful tools for the prediction of NMR chemical shifts nih.govnih.gov.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Advanced Synthetic Techniques and Methodological Innovations
Catalytic Approaches in the Synthesis and Transformation of the Compound
Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. For derivatives of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone, both metal-based and organic catalysts are pivotal in their synthesis and subsequent chemical transformations.
Metal-catalyzed reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex heterocyclic molecules. While specific literature on the direct metal-catalyzed synthesis of this compound is limited, analogous syntheses provide strong evidence for potential applications.
For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A method for producing 1-(4-aminopyridine-2-yl)ethanone utilizes a palladium catalyst, Pd(PPh3)2Cl2, to facilitate the coupling of 2-chloro-4-nitropyridine (B32982) with tributyl(1-ethoxyethylene)tin. patsnap.com This Stille coupling reaction demonstrates the utility of palladium catalysts in constructing the acetylpyridine framework. Following the coupling, the nitro group is reduced to an amine. patsnap.com This suggests that similar palladium-catalyzed acetyl coupling strategies could be employed in the synthesis of this compound from suitable pyridine (B92270) precursors.
Furthermore, the use of Grignard reagents, which are organomagnesium compounds, is another key metal-involved strategy. The synthesis of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, a structurally related α-chloro ketone, has been achieved through the reaction of a chloro-(2-chlorthiazol-5-yl)magnesium species with 2-chloro-N-methoxy-N-methyl-acetamide. epo.org This highlights the potential for using magnesium-based reagents to introduce the chloroacetyl group onto a pre-functionalized 4-chloropyridine (B1293800) ring.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often avoiding issues of metal toxicity and cost. In the context of heterocyclic chemistry, organocatalysts are used for a wide array of transformations.
While direct organocatalytic synthesis of this compound is not prominently documented, the application of organocatalysts in the synthesis of related structures is well-established. For example, the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to catalyze tandem annulation reactions to form complex biphenyl-4-carboxamides. nih.gov Similarly, β-alanine, a simple amino acid, has been shown to effectively catalyze the Knoevenagel condensation for the synthesis of pyrazolyl-thiazolidinediones in aqueous media under ultrasound irradiation. pharmacyjournal.info Acid catalysts like p-Toluenesulfonic acid (p-TSA) have also been employed in multi-component reactions to generate substituted dihydropyridines. rsc.org These examples underscore the potential for applying organocatalysis to mediate key steps in the synthesis or functionalization of the target compound.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the reduction of waste, use of less hazardous materials, and energy efficiency.
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Research into related heterocyclic compounds has demonstrated the viability of solvent-free reaction conditions. For example, the synthesis of certain thiazolidinone analogues can be achieved under solvent-free conditions, thereby minimizing solvent waste. rroij.com
Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A green synthesis method for diaryl substituted pyrazolyl-2,4-thiazolidinediones has been developed using water as the solvent in conjunction with ultrasound irradiation. pharmacyjournal.info The use of aqueous media has also been reported in the synthesis of 1,2,3-triazoles, further highlighting the trend towards replacing traditional organic solvents with water. nih.gov These methodologies suggest that aqueous or solvent-free approaches could be developed for the synthesis of this compound.
Microwave-assisted synthesis has become a popular technique for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net
This technology has been successfully applied to the synthesis of various heterocyclic systems. For example, the synthesis of 2-(1H)-quinolinone compounds is facilitated by microwave assistance, offering a rapid and efficient route. google.com A comparative study on the synthesis of 4-arylazo-5-hydroxy-benzamide derivatives showed that microwave irradiation for 3 minutes could produce higher yields than conventional heating for 2 hours. nih.gov This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of compound libraries and for optimizing reaction conditions.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-bromophenylazo-5-hydroxy-benzamide (3a)
| Solvent | Heating Method | Reaction Time | Yield of 3a (%) | Reference |
|---|---|---|---|---|
| Methanol (B129727) | Thermal | 2 hours | 50 | nih.gov |
| Methanol | Microwave | 3 minutes | 65 | nih.gov |
| 1,4-Dioxane | Thermal | 2 hours | 60 | nih.gov |
| 1,4-Dioxane | Microwave | 3 minutes | 68 | nih.gov |
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, leading to the formation of localized high-temperature and high-pressure zones. nih.gov This can significantly enhance reaction rates and yields.
The application of ultrasound has proven beneficial in the synthesis of various heterocyclic compounds. An ultrasound-assisted method for preparing α,β-unsaturated carbonyl compounds from substituted quinolines resulted in yields of 63-83% in just 30-45 minutes, a significant improvement over the 46-57% yields obtained after 75-90 minutes with conventional methods. sciensage.info This technique is often combined with other green chemistry principles, such as the use of aqueous solvents. pharmacyjournal.info The advantages of sonochemistry, including shorter reaction times, higher yields, and operational simplicity, position it as a powerful tool for the efficient and green synthesis of compounds like this compound. nih.govsciensage.inforesearchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of α,β Unsaturated Carbonyl Derivatives
| Method | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Conventional | 75-90 | 46-57 | sciensage.info |
| Ultrasound-Assisted | 30-45 | 63-83 | sciensage.info |
Flow Chemistry and Continuous Processing Applications
The adoption of flow chemistry and continuous processing in pharmaceutical and fine chemical manufacturing has marked a significant shift from traditional batch methods. These advanced techniques offer numerous advantages, including enhanced safety, improved heat and mass transfer, greater process control, and the potential for higher yields and purity. While specific research detailing the synthesis of this compound using flow chemistry is not extensively documented in publicly available literature, the principles of continuous processing are highly applicable to its synthesis, drawing parallels from similar chemical transformations.
The general benefits of flow chemistry that could be realized for the production of this compound are significant. The small reactor volumes inherent in flow systems mitigate the risks associated with handling potentially hazardous reagents and intermediates. Furthermore, the high surface-area-to-volume ratio allows for rapid heating and cooling, enabling reactions to be performed under conditions that are often inaccessible in large-scale batch reactors. This level of control can lead to cleaner reaction profiles and reduced need for downstream purification.
A hypothetical continuous process for this compound could involve the precise mixing of a substituted pyridine precursor with a chlorinating agent within a microreactor or a packed-bed reactor. The residence time, temperature, and stoichiometry could be finely tuned to optimize the reaction for the desired product.
While detailed experimental data for the continuous synthesis of this compound is not available, the table below outlines plausible process parameters based on analogous reactions reported for similar compounds.
Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound
| Parameter | Potential Range | Rationale |
| Reactor Type | Microreactor, Packed-bed Reactor | Provides excellent heat and mass transfer. |
| Temperature | -20°C to 100°C | Precise temperature control is crucial for selectivity in chlorination reactions. |
| Residence Time | 1 to 30 minutes | Short reaction times can minimize byproduct formation. |
| Solvent | Dichloromethane, Acetonitrile | Common solvents for similar acylation and chlorination reactions. |
| Flow Rate | 0.1 to 10 mL/min | Dependent on reactor size and desired throughput. |
The implementation of flow chemistry for the synthesis of this compound represents a promising avenue for process intensification and optimization. Future research and development in this area would likely focus on establishing specific reaction conditions and demonstrating the scalability of a continuous manufacturing process.
Future Perspectives and Emerging Research Directions in the Synthetic Chemistry of 2 Chloro 1 4 Chloropyridin 2 Yl Ethanone
Development of Novel Synthetic Routes with Enhanced Efficiency
The industrial viability and laboratory utility of 2-Chloro-1-(4-chloropyridin-2-yl)ethanone are contingent on the development of efficient, scalable, and environmentally benign synthetic routes. Current methods often rely on classical approaches that may suffer from drawbacks such as harsh reaction conditions, low yields, and the generation of significant waste. Future research is geared towards overcoming these limitations.
The table below outlines a comparison of traditional versus potential enhanced synthetic approaches, drawing analogies from similar chemical syntheses.
| Feature | Traditional Method (e.g., Friedel-Crafts Acylation) | Enhanced Method (e.g., Catalytic Chlorination) google.com |
| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic Metal Compounds (e.g., MeAlCl₂) |
| Conditions | Often harsh, potential for side reactions | Mild (-5 to 15 °C), higher selectivity |
| Yield | Variable, often moderate (e.g., ~64%) | Potentially high (e.g., >90%) google.com |
| Efficiency | Multi-step purification may be needed | Potential for raw material recycling |
| Environmental | Generates significant acidic waste | More environmentally friendly, less corrosive |
Exploration of New Reactivity Patterns and Derivatization Strategies
The dual reactivity of this compound provides a rich platform for creating diverse molecular libraries. The α-chloro ketone is a potent electrophile, susceptible to nucleophilic substitution, while the 4-chloro position on the pyridine (B92270) ring is amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Future research will likely focus on selectively targeting these reactive sites. For example, the α-chloro group can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to generate a variety of derivatives. This strategy is commonly employed in the synthesis of biologically active scaffolds, such as those bearing a thiazole (B1198619) moiety.
Furthermore, the chlorine atom at the C4 position of the pyridine ring can be targeted. Modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, offer powerful tools for forming new carbon-carbon or carbon-nitrogen bonds at this position. nih.gov Research into chemoselective couplings, where one chlorine atom reacts preferentially over the other, will be crucial for controlled, stepwise functionalization. This allows for the introduction of aryl, alkyl, or amino groups, significantly expanding the structural diversity of the resulting compounds. nih.gov
Integration into Complex Natural Product and Drug Scaffold Synthesis
The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its role as a key intermediate is a significant area of emerging research. Analogous α-chloro ketones are vital building blocks in the synthesis of insecticides and compounds with potential anticancer properties.
The pyridine core itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.net By using this compound as a starting material, chemists can access complex scaffolds such as 7-azaindoles, which are known to be potent kinase inhibitors. nih.gov The development of synthetic routes that incorporate this building block into the synthesis of such high-value molecules is a key future direction. This involves multi-step sequences where the ketone and chloro-substituents are strategically manipulated to build the final complex target.
The following table highlights potential therapeutic areas where derivatives of this compound could be explored, based on the activity of analogous structures.
| Structural Analogue Class | Biological Activity | Potential Application | Reference |
| Thiazolidinones | Anticancer, Antimicrobial | Oncology, Infectious Disease | rroij.com |
| 7-Azaindoles | Kinase Inhibition (e.g., CSF1R) | Oncology, Inflammatory Disease | nih.gov |
| Pyridine-containing Scaffolds | Various (e.g., antihistamine, anti-diabetic) | Allergy, Metabolic Disorders | researchgate.net |
Design of Catalysts and Reagents for Selective Transformations
Achieving high selectivity is a central challenge in the functionalization of a molecule with multiple reactive sites like this compound. The design of novel catalysts and reagents that can discriminate between the different electrophilic centers is a critical area of future research.
For transformations at the pyridine ring, the development of highly active and selective palladium or copper catalysts is paramount. For example, copper-catalyzed protocols have been developed for the synthesis of fused pyridines from ketones, offering a cost-effective and scalable alternative to other metals. nih.gov Similarly, specialized palladium catalysts like tetrakis(triphenylphosphine)palladium(0) have proven effective for mild and efficient Negishi cross-coupling reactions on chloropyridines. organic-chemistry.org
For reactions at the α-chloro ketone, phase-transfer catalysts or enzyme-based catalysts (biocatalysis) could offer high selectivity and milder reaction conditions. The use of reusable and environmentally friendly catalysts, such as the β-cyclodextrin-SO₃H catalyst used in the synthesis of thiazolidinones, represents a green chemistry approach that could be applied to derivatives of the title compound. rroij.com
Computational Chemistry-Guided Synthetic Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern synthetic chemistry. For this compound, these methods can provide profound insights into its reactivity and guide the development of new synthetic strategies.
Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the activation energies for competing reactions, and thus identify conditions that would favor a desired product. This can help in designing selective catalysts and optimizing reaction conditions without extensive empirical screening.
Furthermore, molecular docking studies can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.gov This approach has been successfully used to identify potential COX inhibitors by assessing the bioisosteric replacement of a carboxylic acid group with a difluoromethyl ketone motif. nih.gov Similar in silico screening of virtual libraries derived from the title compound could rapidly identify promising candidates for synthesis and biological evaluation, accelerating the discovery of new drug leads. This synergy between computational prediction and experimental synthesis represents a powerful paradigm for future research.
Q & A
Q. What mechanistic insights explain competing oxidation/reduction pathways?
- Methodological Answer : Polar protic solvents (e.g., ethanol) favor reduction to 2-chloroethanol derivatives via hydrogen bonding stabilization. In contrast, aprotic solvents (e.g., DCM) promote oxidation to carboxylic acids via radical intermediates .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Structural Analogs
| Compound | Substituent Position | Key Reactivity Trend | Reference |
|---|---|---|---|
| 2-Chloro-1-(5-chloropyridin-2-yl)ethanone | 5-Cl on pyridine | Higher electrophilicity at α-C | |
| 2-Chloro-1-(3-chlorophenyl)ethanone | 3-Cl on benzene | Faster SN2 substitution |
Q. Table 2: Biocatalytic Reduction Optimization
| Parameter | Optimal Range | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| pH | 7.6 | Max yield (56.2%) | |
| Ionic Strength | 0.05–0.2 M | No significant effect | |
| Temperature | 30°C | Balance enzyme activity/stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
